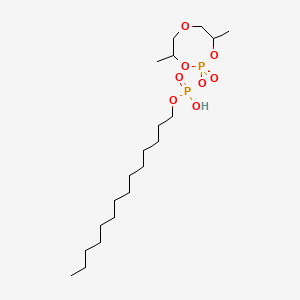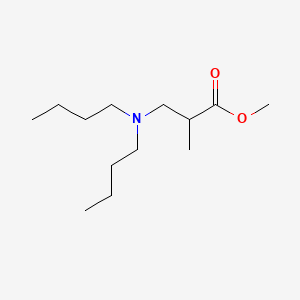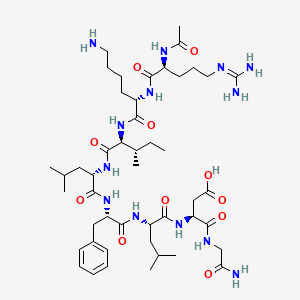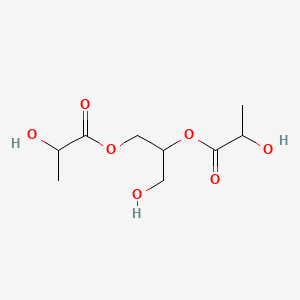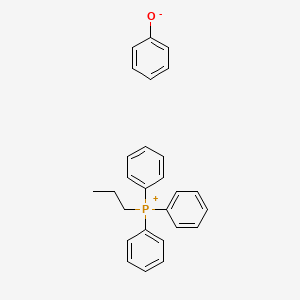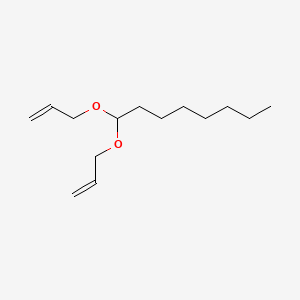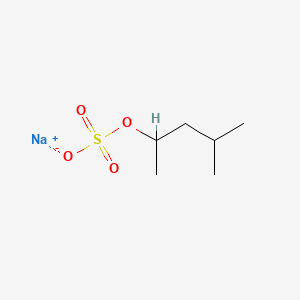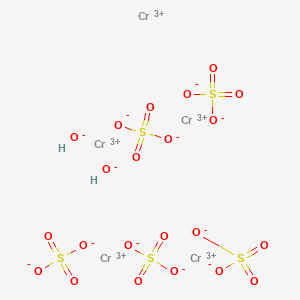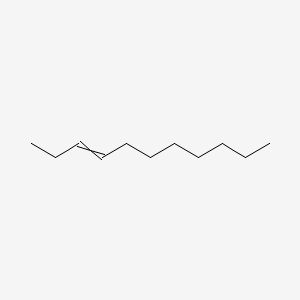
Epinephrine 3-sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a catecholamine sulfate conjugate that can be found in human urine and is used for the determination of catecholamine sulfoconjugate isomers . Epinephrine itself is a hormone and neurotransmitter produced by the adrenal glands, playing a crucial role in the body’s fight-or-flight response.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epinephrine 3-sulfate typically involves the sulfation of epinephrine. This can be achieved through the reaction of epinephrine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) to facilitate the formation of the sulfate ester.
Industrial Production Methods
Industrial production of this compound may involve batch-wise or continuous processes. The key steps include the preparation of epinephrine, followed by its sulfation using sulfur trioxide or chlorosulfonic acid. The reaction mixture is then purified through crystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Epinephrine 3-sulfate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form adrenochrome sulfate.
Reduction: Reduction of this compound can yield epinephrine.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfate group.
Major Products
Oxidation: Adrenochrome sulfate.
Reduction: Epinephrine.
Substitution: Various substituted epinephrine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Epinephrine 3-sulfate has several scientific research applications:
Chemistry: Used as a standard for the determination of catecholamine sulfoconjugates in analytical chemistry.
Biology: Studied for its role in the metabolism and excretion of catecholamines.
Medicine: Investigated for its potential effects on cardiovascular and nervous systems.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations.
Wirkmechanismus
Epinephrine 3-sulfate exerts its effects primarily through its interaction with adrenergic receptors. It acts on both alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and bronchodilation . The sulfate group may influence the compound’s solubility and bioavailability, affecting its overall pharmacokinetics and pharmacodynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norepinephrine: Another catecholamine with similar physiological effects.
Dopamine: A precursor to epinephrine and norepinephrine with distinct neurological functions.
Uniqueness
Epinephrine 3-sulfate is unique due to its sulfate conjugation, which affects its solubility, stability, and excretion. This modification can influence its biological activity and potential therapeutic applications compared to its non-sulfated counterparts .
Eigenschaften
CAS-Nummer |
84004-93-3 |
|---|---|
Molekularformel |
C9H13NO6S |
Molekulargewicht |
263.27 g/mol |
IUPAC-Name |
[2-hydroxy-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C9H13NO6S/c1-10-5-8(12)6-2-3-7(11)9(4-6)16-17(13,14)15/h2-4,8,10-12H,5H2,1H3,(H,13,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
UVOUYHHCKBJLOS-QMMMGPOBSA-N |
Isomerische SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Kanonische SMILES |
CNCC(C1=CC(=C(C=C1)O)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


